molecular formula C11H13BrO3 B13579439 3-(5-Bromo-2-methoxyphenyl)butanoic acid

3-(5-Bromo-2-methoxyphenyl)butanoic acid

Cat. No.: B13579439
M. Wt: 273.12 g/mol
InChI Key: HNUJHBDRBLBMLO-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a butanoic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)butanoic acid typically involves the bromination of 2-methoxyphenylbutanoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: De-brominated phenylbutanoic acid.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxyphenylboronic acid
  • 3-Bromo-5-methyl-2-methoxyphenylboronic acid

Comparison

Compared to similar compounds, 3-(5-Bromo-2-methoxyphenyl)butanoic acid is unique due to its butanoic acid moiety, which can impart different chemical and biological properties

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO3/c1-7(5-11(13)14)9-6-8(12)3-4-10(9)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

HNUJHBDRBLBMLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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